molecular formula C14H10ClN3O2S B5506220 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide

Cat. No.: B5506220
M. Wt: 319.8 g/mol
InChI Key: OZPZOODGDPHEGF-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole ring linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a 5-chloropyridin-2-yl moiety. The benzoxazole core contributes to its aromatic and electronic properties, while the chloro-substituted pyridine enhances lipophilicity and may influence binding interactions in biological systems. Its synthesis typically involves the coupling of 2-chloro-N-(5-chloropyridin-2-yl)acetamide with a benzoxazole thiol derivative under nucleophilic substitution conditions .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-5-6-12(16-7-9)18-13(19)8-21-14-17-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZOODGDPHEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogs

Property Chloro Derivative (Target Compound) Bromo Derivative (RN 312527-34-7)
Molecular Formula C₁₄H₁₀ClN₃O₂S C₁₄H₁₀BrN₃O₂S
Average Mass (g/mol) 331.76 376.22
Key Substituent 5-Cl-pyridinyl 5-Br-pyridinyl
Potential Impact Moderate lipophilicity Increased hydrophobicity

Heterocyclic Core Variations

Benzothiazole vs. Benzoxazole Derivatives

Replacing the benzoxazole oxygen with sulfur yields N-(1,3-benzothiazol-2-yl)acetamide derivatives. For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) exhibits altered electronic properties due to sulfur’s lower electronegativity compared to oxygen. This change can enhance π-π stacking interactions in hydrophobic pockets but may reduce hydrogen-bonding capacity. Crystal structure analyses of benzothiazole derivatives (e.g., N-(1,3-benzothiazol-2-yl)acetamide) reveal distinct packing motifs influenced by S···N interactions, which are absent in benzoxazole analogs .

Pyridazinone-Based Acetamides

Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, demonstrate agonist activity against formyl peptide receptors (FPR1/FPR2). Unlike the target compound’s benzoxazole-pyridine system, these molecules employ a pyridazinone core, which introduces additional hydrogen-bonding sites (e.g., carbonyl groups) and modulates calcium mobilization in neutrophils. Such structural differences highlight how heterocycle choice directly impacts pharmacological mechanisms .

Substituent Effects on Pharmacological Activity

Trifluoromethyl and Methoxy Groups

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (EP3348550A1) incorporate trifluoromethyl and methoxy groups. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while methoxy substituents increase solubility through polar interactions.

Thiadiazole and Oxadiazole Linkers

Derivatives such as 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (CAS 573943-43-8) replace the benzoxazole ring with thiadiazole or oxadiazole systems. These heterocycles are more electron-deficient, which may improve binding to electron-rich enzymatic pockets but reduce bioavailability due to increased polarity .

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